molecular formula C10H11NO3 B2624802 3-(N-methylacetamido)benzoic acid CAS No. 154064-06-9

3-(N-methylacetamido)benzoic acid

Cat. No.: B2624802
CAS No.: 154064-06-9
M. Wt: 193.202
InChI Key: TXOZLNYCTRLSKO-UHFFFAOYSA-N
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Description

3-(N-methylacetamido)benzoic acid is an organic compound with the molecular formula C10H11NO3 It is a derivative of benzoic acid, where the carboxyl group is substituted with an N-methylacetamido group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(N-methylacetamido)benzoic acid typically involves the acylation of 3-aminobenzoic acid with N-methylacetamide. The reaction is carried out under acidic or basic conditions to facilitate the formation of the amide bond. Common reagents used in this synthesis include acetic anhydride or acetyl chloride as the acylating agents, and catalysts such as sulfuric acid or pyridine to promote the reaction.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction completion. The product is then purified through crystallization or distillation to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

3-(N-methylacetamido)benzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the amide group to an amine group.

    Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are employed under acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate can yield benzoic acid derivatives, while reduction with lithium aluminum hydride can produce amines.

Scientific Research Applications

3-(N-methylacetamido)benzoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-(N-methylacetamido)benzoic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Metrizoic acid: A compound with a similar structure but containing iodine atoms, used as a radiopaque medium.

    Benzoic acid derivatives: Compounds with various substituents on the benzene ring, exhibiting different chemical and biological properties.

Uniqueness

3-(N-methylacetamido)benzoic acid is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and potential biological activities. Its N-methylacetamido group differentiates it from other benzoic acid derivatives, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

3-[acetyl(methyl)amino]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO3/c1-7(12)11(2)9-5-3-4-8(6-9)10(13)14/h3-6H,1-2H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXOZLNYCTRLSKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N(C)C1=CC=CC(=C1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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